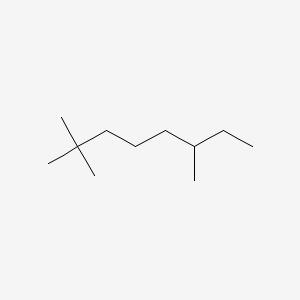
2,2,6-Trimethyloctane
概要
説明
2,2,6-Trimethyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its stability and is often used as a reference standard in various chemical analyses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyloctane can be achieved through several methods. One common approach is the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts like zeolites. The resulting product is then purified through distillation and other separation techniques .
化学反応の分析
Types of Reactions: 2,2,6-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents, it can be converted into alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to produce carbon dioxide and water
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Substitution: Halogens (Cl2 or Br2) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Haloalkanes.
科学的研究の応用
2,2,6-Trimethyloctane is utilized in various scientific research fields:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.
Biology: Studied for its interactions with biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed as a solvent and in the formulation of lubricants and fuels
作用機序
The mechanism of action of 2,2,6-Trimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
2,2,4-Trimethylpentane (Isooctane): Another branched alkane with similar properties but a different structure.
2,2,5-Trimethylhexane: Shares similar chemical behavior but differs in molecular arrangement.
Uniqueness: 2,2,6-Trimethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its stability and non-reactivity make it an ideal reference standard in analytical chemistry .
特性
IUPAC Name |
2,2,6-trimethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHFQKVSFKHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334819 | |
| Record name | 2,2,6-Trimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-28-8 | |
| Record name | 2,2,6-Trimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


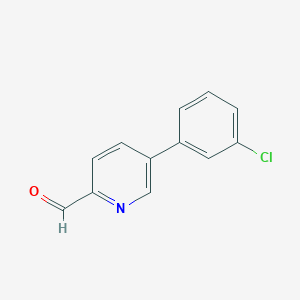
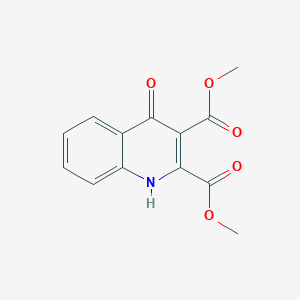
![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)
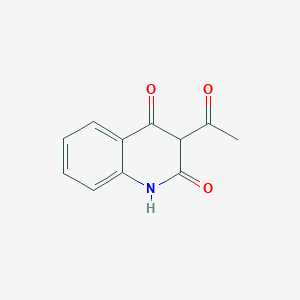
![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)
![1,4-Dibromodibenzo[b,d]furan](/img/structure/B3054743.png)
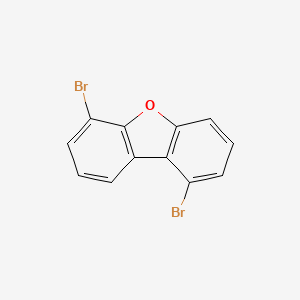
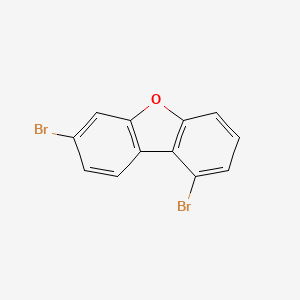
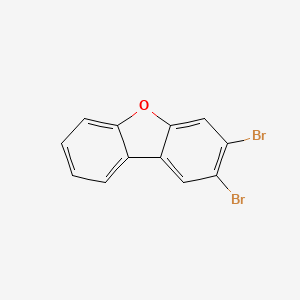
![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)
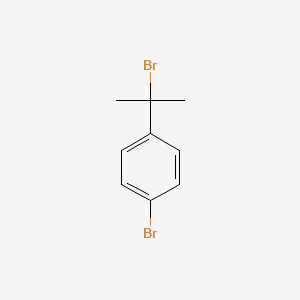
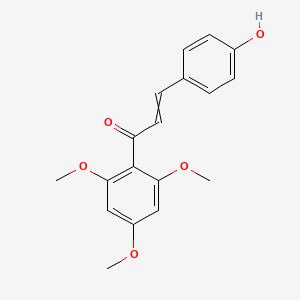
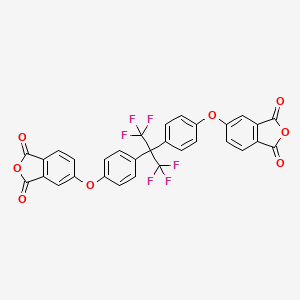
![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)
